molecular formula C12H24ClNO2 B2749016 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride CAS No. 1311316-84-3

1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride

Cat. No.: B2749016
CAS No.: 1311316-84-3
M. Wt: 249.78
InChI Key: FAFLOODXESKNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride is a synthetic organic compound with the molecular formula C12H23NO2·HCl It is characterized by the presence of two cyclopentane rings, each substituted with a hydroxyl group and connected via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride typically involves the following steps:

  • Formation of the Aminomethyl Intermediate: : The initial step involves the reaction of cyclopentanone with formaldehyde and ammonia to form the aminomethyl intermediate. This reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst.

  • Hydroxylation: : The aminomethyl intermediate is then subjected to hydroxylation. This can be achieved through the reaction with hydrogen peroxide in the presence of a catalyst such as acetic acid, leading to the formation of the desired dihydroxy compound.

  • Hydrochloride Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines or cyclopentanol derivatives.

    Substitution: Formation of N-substituted cyclopentyl derivatives.

Scientific Research Applications

1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group may facilitate interactions with biological macromolecules, while the hydroxyl groups can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[(1-Hydroxycyclohexyl)methyl]amino}methyl)cyclohexan-1-ol hydrochloride
  • 1-({[(1-Hydroxycyclopropyl)methyl]amino}methyl)cyclopropan-1-ol hydrochloride

Uniqueness

1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride is unique due to its dual cyclopentane structure, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific domains.

Properties

IUPAC Name

1-[[(1-hydroxycyclopentyl)methylamino]methyl]cyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c14-11(5-1-2-6-11)9-13-10-12(15)7-3-4-8-12;/h13-15H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFLOODXESKNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2(CCCC2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-84-3
Record name 1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.